

2-Ethylbutyl Acetate: A Comparative Guide to a Greener Solvent Alternative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylbutyl acetate**

Cat. No.: **B155402**

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking safer and more sustainable solvent options, **2-Ethylbutyl acetate** presents a compelling alternative to traditional solvents. This guide provides a detailed comparison of its performance against common conventional and green solvents, supported by experimental data and detailed methodologies.

2-Ethylbutyl acetate is a colorless liquid with a mild, fruity odor that is gaining attention as a potential green solvent.^{[1][2]} Its favorable toxicological and environmental profile, combined with its solvency characteristics, make it a viable replacement for hazardous solvents such as toluene, xylene, and methyl isobutyl ketone (MIBK) in various applications, including organic synthesis, chromatography, and formulations. This guide offers an objective comparison of **2-Ethylbutyl acetate** with these traditional solvents, as well as with other emerging green solvents like dihydrolevoglucosenone (Cyrene) and N,N-dimethyl-lactamide.

Performance Comparison: A Data-Driven Analysis

To facilitate a clear and concise comparison, the following tables summarize the key physical, chemical, and safety properties of **2-Ethylbutyl acetate** and its alternatives.

Physical and Chemical Properties

This table highlights the fundamental physical and chemical properties of the selected solvents, which are crucial in determining their suitability for various laboratory and industrial applications.

Property	2-Ethylbuty l Acetate	Toluene	Xylene (mixed isomers)	Methyl Isobutyl Ketone (MIBK)	Cyrene	N,N- dimethyl- lactamide
CAS Number	10031-87- 5[3]	108-88-3	1330-20-7	108-10- 1[4]	53716-82- 8	35123-06-9
Molecular Formula	C ₈ H ₁₆ O ₂ [3]	C ₇ H ₈	C ₈ H ₁₀	C ₆ H ₁₂ O[4]	C ₆ H ₈ O ₃	C ₅ H ₁₁ NO 2
Molecular Weight (g/mol)	144.21[3]	92.14	106.16	100.16[4]	128.13	117.15
Boiling Point (°C)	160-163[2] [5]	110.6	137-144	117.4[4]	227	~245
Melting Point (°C)	< -100[5]	-95	-47.9 to 13.3	-84[4]	-	-
Flash Point (°C)	52.8[1]	4	25	18[4]	108	118
Density (g/mL @ 20°C)	0.878[5]	0.867	0.864	0.801[4]	1.25	1.045
Water Solubility (g/L @ 20°C)	0.64[5]	0.52	Insoluble	17[4]	Miscible	Miscible
Vapor Pressure (mmHg @ 20°C)	2.16 (@ 25°C)[2]	22	6.7	16[4]	0.097	< 0.1

Solvency Power: Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) are a crucial tool for predicting the solubility of a solute in a given solvent. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The closer the HSPs of a solvent and a solute, the higher the likelihood of dissolution.

Hansen Solubility Parameters (MPa $^{1/2}$)	2-Ethylbutyl Acetate	Toluene	Xylene	Methyl Isobutyl Ketone (MIBK)	Cyrene	N,N-dimethyl-lactamide
δD (Dispersion)	15.7	18.0[6]	17.6- 17.8[1][6]	15.3[5][7]	18.9[8]	16.8
δP (Polar)	4.5	1.4[6]	1.0[1][6]	6.1[5][7]	12.4[8]	11.5
δH (Hydrogen Bonding)	7.8	2.0[6]	3.1[1][6]	4.1[5][7]	7.1[8]	10.2
Total (δt)	17.9	18.2	18.0	17.0	23.6	22.5

Note: HSP values for **2-Ethylbutyl Acetate** were estimated based on predictive software and comparison with similar structures.

Health, Safety, and Environmental Profile

This table provides a comparative overview of the toxicity and environmental impact of the solvents, which are critical considerations for selecting greener alternatives.

Parameter	2-Ethylbutyl Acetate	Toluene	Xylene (mixed isomers)	Methyl Isobutyl Ketone (MIBK)	Cyrene	N,N-dimethyl-lactamide
Oral LD50 (rat, mg/kg)	> 5000	2600 - 7500	3523 - 4300	2080	> 2000	> 2000
Dermal LD50 (rabbit, mg/kg)	> 5000	12,124	> 4200	> 16,000	> 2000	> 2000
Inhalation LC50 (rat, ppm/4h)	No data available	4000 - 5000	5000	2000 - 4000	No data available	No data available
Biodegradability (OECD 301)	Readily biodegradable (estimated)	Readily biodegradable	Readily biodegradable	Readily biodegradable	Readily biodegradable	Readily biodegradable
Hazard Classification	Flammable liquid	Flammable liquid, Harmful, Irritant, Repr. Tox.	Flammable liquid, Harmful, Irritant	Flammable liquid, Harmful, Irritant	Eye Irritant	Not classified

Experimental Protocols

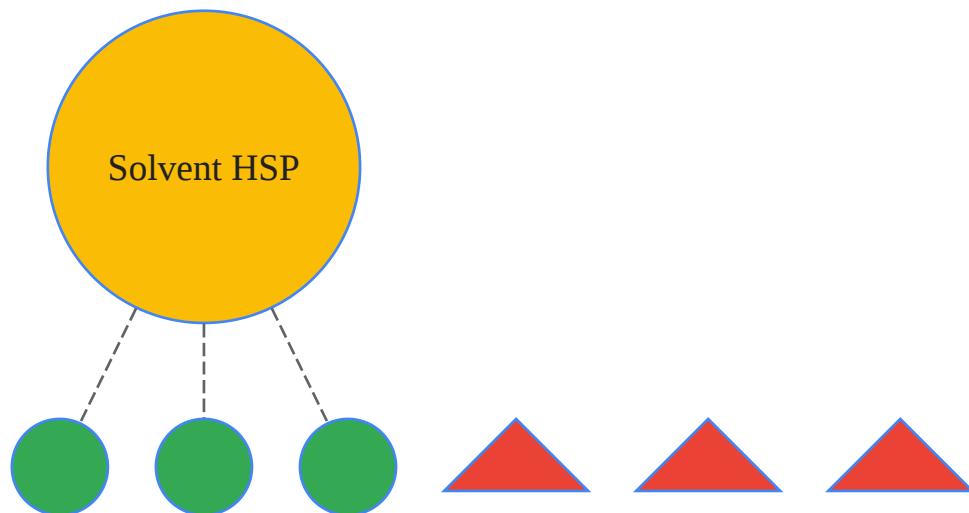
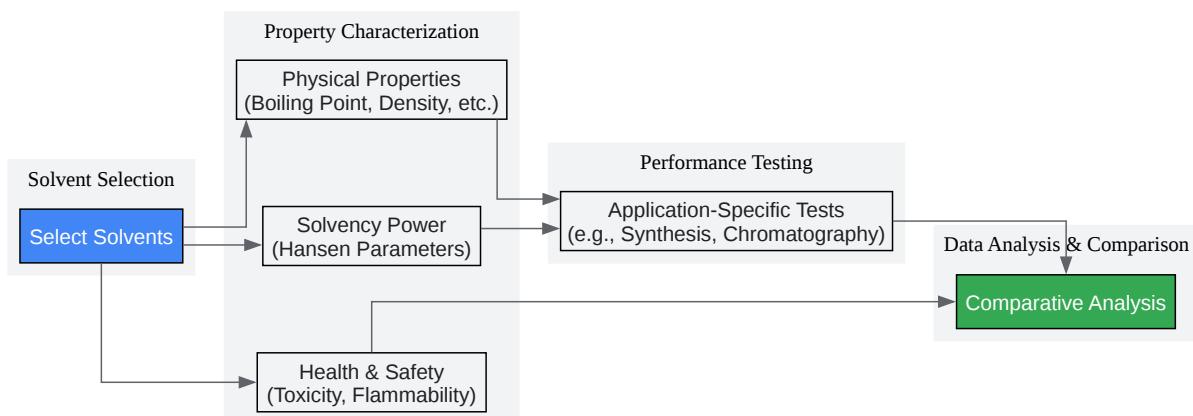
To ensure the reproducibility of the data presented, this section outlines the methodologies for key experiments.

Determination of Hansen Solubility Parameters

The Hansen Solubility Parameters for the solvents were determined using the sphere method. This involves testing the solubility of a range of polymers with known HSPs in the solvent of interest. The center of the sphere that encompasses all the "good" solvents (those that dissolve the polymer) in the three-dimensional Hansen space represents the HSPs of the polymer. By

testing a variety of polymers, the HSPs of the solvent can be accurately determined. For this guide, HSPs were primarily sourced from established databases and literature.[1][5][6][7][8]

Acute Toxicity Testing (LD50)



The acute oral and dermal toxicity (LD50) values were obtained from literature and safety data sheets. These studies are typically conducted according to OECD Test Guidelines 401 (Acute Oral Toxicity) and 402 (Acute Dermal Toxicity). The protocol involves administering a single dose of the substance to a group of animals (usually rats for oral and rabbits for dermal) and observing the mortality rate over a 14-day period. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[9][10][11][12]

Biodegradability Testing (OECD 301F)

The ready biodegradability of the solvents was assessed based on data from studies following the OECD 301F (Manometric Respirometry Test) guideline.[6][13][14] This method evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms. The test substance is incubated in a mineral medium with an inoculum from a sewage treatment plant. The biodegradation is determined by measuring the oxygen consumption over a 28-day period. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[14]

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the evaluation of solvent performance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ethyl butyl acetate, 10031-87-5 [thegoodsentscompany.com]
- 2. Cas 10031-87-5,2-Ethylbutyl acetate | lookchem [lookchem.com]
- 3. 2-Ethylbutyl Acetate | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethylbutyl acetate | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - What is Meant by "Eluting with 1-2% EtOAc/pentane" in Terms of Flash Chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biobasedeconomy.eu [biobasedeconomy.eu]
- To cite this document: BenchChem. [2-Ethylbutyl Acetate: A Comparative Guide to a Greener Solvent Alternative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155402#performance-of-2-ethylbutyl-acetate-as-a-green-solvent-alternative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com